![molecular formula C11H9N5 B3060417 4-(1H-Pyrrolo[2,3-B]pyridin-3-YL)pyrimidin-2-amine CAS No. 341998-55-8](/img/structure/B3060417.png)

4-(1H-Pyrrolo[2,3-B]pyridin-3-YL)pyrimidin-2-amine

Übersicht

Beschreibung

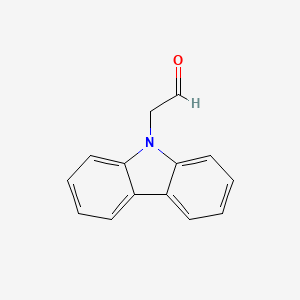

Meriolin 1 ist eine synthetische Verbindung, die zur Klasse der Indolalkaloide gehört. Es handelt sich um ein Hybridmolekül, das von den natürlich vorkommenden marinen Alkaloiden Meridianinen und Variolinen abgeleitet ist . Merioline, einschließlich Meriolin 1, zeigen potente Kinase-inhibitorische Aktivitäten, insbesondere gegen cyclin-abhängige Kinasen (CDKs), was sie für die pharmakologische und medizinische Forschung von großem Interesse macht .

Wirkmechanismus

Target of Action

The primary target of 4-(1H-Pyrrolo[2,3-B]pyridin-3-YL)pyrimidin-2-amine is the Fibroblast Growth Factor Receptor (FGFR) . The FGFR family has four distinct isoforms (FGFR1–4) found across various tissue types and expressed to different extents under varying conditions . These receptors play an essential role in signal transduction pathways that regulate organ development, cell proliferation and migration, angiogenesis, and other processes .

Mode of Action

Upon binding to fibroblast growth factors, the FGFR undergoes dimerization and autophosphorylation of tyrosine residues in the cytoplasmic tail . This compound exhibits potent inhibitory activity against FGFR1, 2, and 3 . It interacts with these targets, inhibiting their activity and resulting in changes in the downstream signaling pathways .

Biochemical Pathways

The inhibition of FGFRs by this compound affects downstream signaling pathways, including RAS–MEK–ERK, PLCγ, and PI3K–Akt . These pathways are involved in cell proliferation, migration, and angiogenesis . Therefore, the compound’s action can influence these cellular processes by modulating the activity of these pathways .

Pharmacokinetics

The compound’s low molecular weight suggests it may have beneficial pharmacokinetic properties, potentially improving its bioavailability .

Result of Action

In vitro studies have shown that this compound can inhibit cell proliferation and induce apoptosis in breast cancer 4T1 cells . It also significantly inhibits the migration and invasion of these cells . These results suggest that the compound’s action at the molecular and cellular levels can have significant effects on cell behavior .

Biochemische Analyse

Biochemical Properties

4-(1H-Pyrrolo[2,3-B]pyridin-3-YL)pyrimidin-2-amine has shown to inhibit FGFR1, 2, and 3 . FGFRs are involved in signal transduction pathways that regulate organ development, cell proliferation and migration, angiogenesis, and other processes . The compound’s interaction with these receptors can influence these biochemical reactions.

Cellular Effects

In vitro studies have shown that this compound can inhibit breast cancer 4T1 cell proliferation and induce apoptosis . It also significantly inhibited the migration and invasion of 4T1 cells .

Molecular Mechanism

The molecular mechanism of action of this compound involves its interaction with FGFRs. Upon binding to fibroblast growth factors, the receptor undergoes dimerization and autophosphorylation of tyrosine residues in the cytoplasmic tail, resulting in activation of downstream signaling including RAS–MEK–ERK, PLCγ, and PI3K–Akt .

Vorbereitungsmethoden

Die Synthese von Meriolin 1 beinhaltet eine Reihe von chemischen Reaktionen. Eine der Syntheserouten beinhaltet die Masuda-Borylierung, gefolgt von Suzuki-Kupplung . Der Prozess beginnt mit der Behandlung des Ausgangsmaterials mit Natriumhydrid, gefolgt von der Reaktion mit verschiedenen Sulfonylchloriden, um verschiedene Meriolin-Derivate zu erhalten . Eine andere Methode beinhaltet die Reaktion mit Mesylchlorid, um ein Zwischenprodukt zu bilden, das dann durch eine Domino-Reaktion mit N-Boc-4-iodopyrimidin-2-amin und anschließender Säure-/Base-Entschützung in Meriolin 1 umgewandelt wird

Analyse Chemischer Reaktionen

Meriolin 1 durchläuft verschiedene Arten von chemischen Reaktionen, darunter:

Substitutionsreaktionen: Die Synthese von Meriolin 1 selbst beinhaltet Substitutionsreaktionen, wie die Suzuki-Kupplung.

Oxidation und Reduktion: Während spezifische Oxidations- und Reduktionsreaktionen von Meriolin 1 nicht im Detail beschrieben werden, durchlaufen seine strukturellen Analoga solche Reaktionen in verschiedenen Synthesewegen.

Cyclisierung: Die Bildung der Indolringstruktur in Meriolin 1 beinhaltet Cyclisierungsreaktionen.

Häufige Reagenzien, die in diesen Reaktionen verwendet werden, sind Natriumhydrid, Sulfonylchloride, Mesylchlorid und N-Boc-4-iodopyrimidin-2-amin . Die Hauptprodukte, die aus diesen Reaktionen gebildet werden, sind verschiedene Meriolin-Derivate, die jeweils eine potenzielle biologische Aktivität aufweisen .

Wissenschaftliche Forschungsanwendungen

Meriolin 1 hat eine breite Palette wissenschaftlicher Forschungsanwendungen, insbesondere in den Bereichen Chemie, Biologie, Medizin und Industrie:

Wirkmechanismus

Meriolin 1 entfaltet seine Wirkung hauptsächlich durch die Inhibition von cyclin-abhängigen Kinasen (CDKs). Es bindet innerhalb der ATP-Bindungsstelle der Kinase, was zur Inhibition der CDK-Aktivität führt . Dies führt zur Herunterregulierung der Mcl-1-Expression, zur Reduktion der RNA-Polymerase-II-Aktivität und zur Inhibition des Zellzyklusfortschritts . Die Verbindung induziert auch Apoptose durch Aktivierung von Caspasen und Freisetzung von Cytochrom c .

Wissenschaftliche Forschungsanwendungen

Meriolin 1 has a wide range of scientific research applications, particularly in the fields of chemistry, biology, medicine, and industry:

Vergleich Mit ähnlichen Verbindungen

Meriolin 1 ist strukturell verwandt mit Meridianinen und Variolinen, beides marine Alkaloide mit Kinase-inhibitorischen Eigenschaften . Im Vergleich zu Variolin B zeigt Meriolin 1 eine erhöhte Spezifität gegenüber CDKs, insbesondere CDK2 und CDK9 . Diese Spezifität macht Meriolin 1 zu einem potenteren Inhibitor mit besseren antiproliferativen und proapoptotischen Eigenschaften in menschlichen Tumorzellkulturen . Andere ähnliche Verbindungen umfassen Meriolin 3, das ebenfalls eine potente Antitumoraktivität zeigt .

Eigenschaften

IUPAC Name |

4-(1H-pyrrolo[2,3-b]pyridin-3-yl)pyrimidin-2-amine | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H9N5/c12-11-14-5-3-9(16-11)8-6-15-10-7(8)2-1-4-13-10/h1-6H,(H,13,15)(H2,12,14,16) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HQHSJJZIICGOIX-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=C(NC=C2C3=NC(=NC=C3)N)N=C1 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H9N5 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60469811 | |

| Record name | MERIOLIN 1 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60469811 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

211.22 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

341998-55-8 | |

| Record name | MERIOLIN 1 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60469811 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![Ethyl 3-hydroxybicyclo[3.1.0]hexane-6-carboxylate](/img/structure/B3060347.png)

![6-phenyl-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidin-5-one](/img/structure/B3060357.png)